molecular formula C11H17BrClN3 B3239539 (1-((2-Bromopyridin-4-yl)methyl)pyrrolidin-3-yl)methanamine hydrochloride CAS No. 1420992-70-6

(1-((2-Bromopyridin-4-yl)methyl)pyrrolidin-3-yl)methanamine hydrochloride

Cat. No.: B3239539
CAS No.: 1420992-70-6
M. Wt: 306.63 g/mol
InChI Key: PUHCPCSTJXCEJH-UHFFFAOYSA-N
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Description

(1-((2-Bromopyridin-4-yl)methyl)pyrrolidin-3-yl)methanamine hydrochloride is a heterocyclic amine derivative featuring a pyrrolidine core substituted with a 2-bromopyridinylmethyl group and a methanamine side chain. The hydrochloride salt enhances its stability and solubility. Key structural attributes include:

  • Molecular formula: $ \text{C}{11}\text{H}{17}\text{BrN}_3\cdot\text{HCl} $ (estimated).
  • Molecular weight: ~306.36 g/mol (calculated).
  • Key functional groups: A pyrrolidine ring, a brominated pyridine moiety, and a primary amine.

The 2-bromopyridine substituent introduces steric bulk and electron-withdrawing effects, which may influence binding affinity and pharmacokinetics.

Properties

IUPAC Name

[1-[(2-bromopyridin-4-yl)methyl]pyrrolidin-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3.ClH/c12-11-5-9(1-3-14-11)7-15-4-2-10(6-13)8-15;/h1,3,5,10H,2,4,6-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHCPCSTJXCEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)CC2=CC(=NC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420992-70-6
Record name 3-Pyrrolidinemethanamine, 1-[(2-bromo-4-pyridinyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420992-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2-Bromopyridin-4-yl)methyl)pyrrolidin-3-yl)methanamine hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidin-3-ylmethanamine core. This core can be synthesized through the reaction of suitable precursors such as pyrrolidin-3-one and an appropriate amine source[_{{{CITATION{{{1{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1 ...](https://pubs.rsc.org/en/content/articlepdf/2019/ra/c9ra06724h). The bromopyridine moiety is then introduced through a substitution reaction, where a brominating agent is used to replace a suitable leaving group on the pyridine ring[{{{CITATION{{{_1{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form an amine oxide.

  • Reduction: : The bromine atom on the pyridine ring can be reduced to form a pyridine derivative.

  • Substitution: : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of amine oxides.

  • Reduction: : Formation of pyridine derivatives.

  • Substitution: : Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (1-((2-Bromopyridin-4-yl)methyl)pyrrolidin-3-yl)methanamine hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and analogs from the provided evidence:

Compound Name Substituent/Modification Heterocycle Molecular Weight (g/mol) Key Properties/Effects Reference
Target: (1-((2-Bromopyridin-4-yl)methyl)pyrrolidin-3-yl)methanamine HCl 2-Bromopyridin-4-yl Pyrrolidine ~306.36 - Bromine enhances lipophilicity and steric hindrance.
- Pyridine enables π-π interactions.
-
[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanamine HCl 4-Fluorophenyl Pyrrolidine ~258.72 (calc.) - Fluorine increases electronegativity, favoring dipole interactions.
- Lower steric bulk.
[1-(4-Methylphenyl)pyrrolidin-3-yl]methanamine HCl 4-Methylphenyl Pyrrolidine ~254.78 (calc.) - Methyl group enhances lipophilicity but lacks halogen-mediated electronic effects.
N-Methyl-1-(piperidin-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine dihydrochloride Piperidin-4-yl, tetrahydro-2H-pyran Piperidine - - Six-membered piperidine increases rigidity.
- Tetrahydro-2H-pyran improves solubility.
2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine Multi-halogenated pyridine Pyridine - - Multiple halogens increase reactivity and potential toxicity.

Key Research Findings

a) Halogen Effects
  • Bromine vs. Fluorine: Bromine’s larger atomic radius (1.85 Å vs. However, fluorine’s electronegativity enables stronger hydrogen bonds and dipole interactions .
  • Multi-halogenated analogs (e.g., 2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine) exhibit heightened reactivity but may face metabolic instability due to electron-withdrawing effects .
b) Heterocycle Impact
  • Pyrrolidine vs. Piperidine : Pyrrolidine’s five-membered ring allows greater flexibility, facilitating interactions with curved binding pockets. Piperidine’s six-membered structure offers rigidity, which may enhance selectivity in flat active sites .
c) Aromatic System Differences
  • Pyridine vs. Phenyl : The pyridine nitrogen in the target compound enables hydrogen bonding and metal coordination, absent in phenyl-substituted analogs. This feature could improve target engagement in enzymes or receptors requiring Lewis acid interactions .
d) Salt Form and Solubility
  • Hydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than free bases. Dihydrochloride derivatives (e.g., compounds in ) may further enhance solubility but require careful pH optimization for biological use .

Pharmacological Implications

  • Target Compound : Bromine’s lipophilicity may improve blood-brain barrier penetration, making it suitable for central nervous system targets. However, its larger size could reduce metabolic clearance rates.
  • Fluorophenyl Analogs : Preferred for targets requiring tight, dipole-driven binding (e.g., kinase inhibitors) .
  • Piperidine Derivatives : Ideal for rigid, planar binding sites (e.g., serotonin receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-((2-Bromopyridin-4-yl)methyl)pyrrolidin-3-yl)methanamine hydrochloride
Reactant of Route 2
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(1-((2-Bromopyridin-4-yl)methyl)pyrrolidin-3-yl)methanamine hydrochloride

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